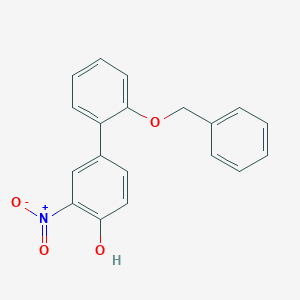
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% (2N4TP95) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a molecular weight of 224.09 g/mol and a melting point of 128-130 °C. The compound is often used as a reagent for the synthesis of other compounds, as well as for the development of new drugs, and for the preparation of polymers.
Aplicaciones Científicas De Investigación
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of polymers, as well as in the development of new drugs. It is also used in the synthesis of various organic compounds, including heterocyclic compounds, and as a reagent for the synthesis of other compounds.
Mecanismo De Acción
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% works by reacting with the target molecule, forming a covalent bond. This bond is formed when the two molecules exchange electrons, resulting in a more stable product. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction.
Biochemical and Physiological Effects
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to act as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in solution. However, it is also highly toxic and can be hazardous if handled improperly. It is also important to note that the reaction is catalyzed by sulfuric acid, which can be dangerous if not handled properly.
Direcciones Futuras
The future of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% is promising. It has a wide range of applications in the scientific and industrial fields, and its biochemical and physiological effects are being studied in greater detail. Additionally, its use in the synthesis of other compounds and in the development of new drugs is being explored. In the future, 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% may also be used in the synthesis of materials for medical devices and in the development of new drugs. Additionally, its use in the synthesis of polymers and in the development of new drugs is being explored. Finally, its use in the development of new catalysts and in the synthesis of other compounds is also being studied.
Métodos De Síntesis
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized through a reaction of trifluoromethoxybenzene with nitric acid. This reaction is carried out in a closed system at a temperature of 40-50 °C. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction. After the reaction is complete, the product is extracted with ethyl acetate and then purified by recrystallization.
Propiedades
IUPAC Name |
2-nitro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCKENVGBBUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686325 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261946-46-6 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)



![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)




![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)

